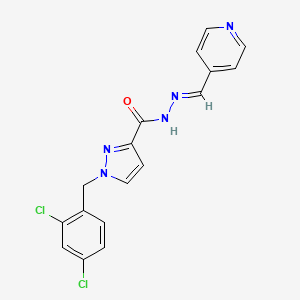

![molecular formula C16H16N2OS B5511958 5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are a class of organic compounds that contain a pyrimidine ring fused with a thiophene ring . These compounds have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Other methods include the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride .Scientific Research Applications

Antitubercular Applications

This compound has been evaluated for its potential as an antitubercular agent . Studies have shown that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. These findings suggest that such compounds, including 5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one, could be further developed as treatments for tuberculosis .

Antimalarial Research

Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been studied for their anti-plasmodial properties . They have been found to be effective against the chloroquine-resistant W2 strain of Plasmodium falciparum, indicating their potential use in malaria treatment . The non-cytotoxic nature of these compounds also suggests a favorable therapeutic index .

Agricultural Chemistry

While direct applications in agriculture for this specific compound are not readily found, related thieno[2,3-d]pyrimidin-4(3H)-one structures have been explored for their antimicrobial properties , which could be useful in protecting crops from bacterial diseases. Further research could explore the potential of 5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one in this context .

Material Science

In material science, the structural motif of thieno[2,3-d]pyrimidin-4(3H)-one could be utilized in the synthesis of organic materials . These materials might find applications in electronic devices or as part of novel polymers with specific electronic properties .

Biochemistry and Pharmacology

In biochemistry and pharmacology, the compound’s role in inhibiting certain biological pathways could be significant. Its antimycobacterial and anti-plasmodial activities suggest that it could serve as a lead compound for the development of new drugs targeting these pathways .

Mechanism of Action

Target of Action

The primary targets of 5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by exhibiting significant antimycobacterial activity

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that it interferes with the essential biochemical pathways of mycobacteria, leading to their inhibition or death .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, as evidenced by its significant antimycobacterial activity . This suggests that the compound could potentially be used in the treatment of tuberculosis.

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by thieno[2,3-d]pyrimidin-4(3H)-one derivatives, there is significant potential for future research in this area. This could include the synthesis of new derivatives, the investigation of their biological activities, and the development of drugs based on these compounds .

properties

IUPAC Name |

5,6-dimethyl-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-4-6-13(7-5-10)8-18-9-17-15-14(16(18)19)11(2)12(3)20-15/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQJXMMZCWDTBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B5511902.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)

![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)

![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)

![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)

![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)